molecular formula C6H11O3- B1262117 (2R,3R)-2-hydroxy-3-methylpentanoate

(2R,3R)-2-hydroxy-3-methylpentanoate

Cat. No. B1262117
M. Wt: 131.15 g/mol
InChI Key: RILPIWOPNGRASR-RFZPGFLSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-hydroxy-3-methylpentanoate is a 2-hydroxy-3-methylpentanoate in which the stereocentres at positions 2 and 3 both have R-configuration. It is a (2R)-2-hydroxy fatty acid anion and a 2-hydroxy-3-methylpentanoate. It is a conjugate base of a (2R,3R)-2-hydroxy-3-methylpentanoic acid.

Scientific Research Applications

1. Applications in Organic Synthesis

(2R,3R)-2-hydroxy-3-methylpentanoate has been studied in the context of organic synthesis. For instance, its use in directed homogeneous hydrogenation was explored by Brown, Evans, and James (2003). They focused on the preparation of various derivatives, including methyl dl-anti-3-hydroxy-2-methylpentanoate and 2R,3R-(−)-methyl 3-hydroxy-2-methylpentanoate.

2. Role in Wine Aroma

The compound has been identified in wine, with studies like those by Lytra et al. (2015) and Lytra et al. (2017) examining its enantiomeric distribution in commercial wines and its impact on fruity aroma.

3. Organoleptic Properties

Research by Snowden, Grenno, and Vial (2005) looked into the synthesis and organoleptic properties of various derivatives of 2-hydroxy-3-methylpentanoates, including ethyl and methyl forms, and their impact on odor profiles in fragrances.

4. Biological Studies

In biological contexts, this compound has been studied for its hormonal regulation properties in epithelial cell lines, as researched by Baumeister, Ludwig, and Spindler-Barth (1992).

5. Enantiomeric Analysis in Beverages

Studies like those by Gracia-Moreno, Lopez, and Ferreira (2015) have explored the quantitative determination and sensory effects of this compound's enantiomers in wines and other alcoholic beverages.

6. Chemo-enzymatic Synthesis

Research into chemo-enzymatic synthesis involving (2R,3R)-2-hydroxy-3-methylpentanoate has been conducted by Akeboshi et al. (1998), focusing on creating compounds with a quarternary chiral center.

7. Involvement in Wine Aging

Lytra et al. (2012) studied the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, showing a correlation with the wine aging process.

8. Potential in Medicinal Chemistry

Research into its potential applications in medicinal chemistry, such as antimetabolites and amino acetate functionalized Schiff base organotin(IV) complexes, has been conducted by Maehr and Leach (1978) and Basu Baul et al. (2009).

properties

Product Name

(2R,3R)-2-hydroxy-3-methylpentanoate

Molecular Formula

C6H11O3-

Molecular Weight

131.15 g/mol

IUPAC Name

(2R,3R)-2-hydroxy-3-methylpentanoate

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t4-,5-/m1/s1

InChI Key

RILPIWOPNGRASR-RFZPGFLSSA-M

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)[O-])O

Canonical SMILES

CCC(C)C(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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